8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position, a methyl group at the 6th position, and a dihydroquinolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminoacetophenone and an appropriate aldehyde, the compound can be synthesized through a Povarov reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the dihydroquinolinone core.
Substitution: The amino and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure.
8-Aminoquinoline: A derivative with an amino group at the 8th position.
6-Methylquinoline: A derivative with a methyl group at the 6th position.
Uniqueness
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its amino and methyl substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTVPUMRGXSHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250094 |
Source
|
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-09-0 |
Source
|
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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